molecular formula C16H14FNO B14796467 Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-

Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-

Cat. No.: B14796467
M. Wt: 255.29 g/mol
InChI Key: SEWRXRZRCXZQEV-UHFFFAOYSA-N
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Description

Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]- is an organic compound with the molecular formula C16H14FNO It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-fluoro group and a 4-(2-propenyloxy)phenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]- typically involves the reaction of 4-fluoroaniline with 4-(2-propenyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide to facilitate the formation of the imine linkage (Schiff base formation).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-fluoro-2-methyl-: Similar structure but with a methyl group instead of the 4-(2-propenyloxy)phenylmethylene group.

    Benzenamine, 4-fluoro-N-[[4-(heptyloxy)phenyl]methylene]-: Similar structure but with a heptyloxy group instead of the propenyloxy group.

Uniqueness

Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]- is unique due to the presence of the 4-(2-propenyloxy)phenylmethylene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C16H14FNO

Molecular Weight

255.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-prop-2-enoxyphenyl)methanimine

InChI

InChI=1S/C16H14FNO/c1-2-11-19-16-9-3-13(4-10-16)12-18-15-7-5-14(17)6-8-15/h2-10,12H,1,11H2

InChI Key

SEWRXRZRCXZQEV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F

Origin of Product

United States

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